molecular formula C18H18N4O3S B3007473 4-acetyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034552-19-5

4-acetyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B3007473
CAS RN: 2034552-19-5
M. Wt: 370.43
InChI Key: RKBDHPBXICGSSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the first study, a novel compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine. The synthesis process involved characterizing the compound using various spectroscopic techniques such as FTIR, 1HNMR, and UV-Visible spectroscopy . Another study reported the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, which was structurally characterized and found to form a three-dimensional network through π–π interactions and N—H⋯N hydrogen-bonding interactions . Additionally, a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with variations in substituents to explore different biological activities .

Molecular Structure Analysis

The molecular structure of these sulfonamide derivatives is crucial for their biological activity. The study on PY4DA utilized computational methods, including Density Functional Theory (DFT), to compute the FTIR spectra and Time Dependent Density Functional Theory (TD-DFT) for the UV-Vis spectrum, with DMSO as the solvent . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed molecular chains formed by π–π interactions and a three-dimensional network supported by hydrogen bonds . The molecular structure of the indeno[1,2-c]pyrazol-2-yl benzenesulfonamides was not detailed in the abstract, but the introduction of various substituents suggests a focus on the impact of structural changes on biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily condensation reactions. The formation of PY4DA through the reaction of pyridine-4-carboxaldehyde and sulfadiazine is an example of such a reaction . The synthesis of the other sulfonamide derivatives is not detailed in the abstracts, but it can be inferred that similar condensation reactions were employed, with the introduction of different substituents to alter the chemical properties of the final compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are essential for understanding their potential as drugs. The ADMET properties of PY4DA were calculated using the Swiss ADME online tool, which provides insights into the pharmacokinetics and toxicity of the compound . The crystal structure analysis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide contributes to understanding its solid-state properties and potential interactions in biological systems . The bioactivity studies on the indeno[1,2-c]pyrazol-2-yl benzenesulfonamides included tests for cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase, indicating the importance of physical and chemical properties in their biological activity .

Scientific Research Applications

Role in Cytochrome P450 Isoform Inhibition

4-Acetyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is implicated in the inhibition of specific Cytochrome P450 (CYP) isoforms, which are crucial in metabolizing a wide array of drugs. Inhibition of CYP isoforms is significant for understanding drug-drug interactions and predicting possible adverse effects when multiple drugs are coadministered. Notably, this compound is mentioned in the context of exploring the most selective CYP2A6 inhibitors, pointing to its potential role in fine-tuning the metabolism of drugs and other substances in the liver (Khojasteh et al., 2011).

Potential in Heterocyclic Compound Synthesis

This compound is associated with the chemistry of heterocyclic compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These compounds have diverse applications ranging from biological activities to electrochemical properties. The review indicates the complexity and versatility of these compounds, including their protonated or deprotonated forms, and their potential in creating complex compounds with significant properties (Boča et al., 2011).

Implications in Organic Synthesis and Catalysis

The compound is also relevant in the context of organic synthesis and catalysis, especially in the synthesis of heterocyclic N-oxide molecules. These molecules, including those derived from pyridine and indazole, have shown significant potential in areas like metal complexes formation, asymmetric catalysis, and synthesis, highlighting their importance in both chemistry and drug development (Li et al., 2019).

properties

IUPAC Name

4-acetyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13(23)14-5-7-17(8-6-14)26(24,25)20-12-16-10-18(21-22(16)2)15-4-3-9-19-11-15/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBDHPBXICGSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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